molecular formula C4H12ClNO2 B2711265 2-(Aminooxy)-2-methylpropan-1-ol hydrochloride CAS No. 372105-52-7

2-(Aminooxy)-2-methylpropan-1-ol hydrochloride

Cat. No. B2711265
CAS RN: 372105-52-7
M. Wt: 141.6
InChI Key: INMDOYDAPWNQEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves taking a raw material and controlling the temperature under an ice water bath condition to carry out a chlorination reaction . The reaction is followed by adding absolute ethyl alcohol for a reflux reaction for 1 hour . The product does not need to be recrystallized, and the reactions are mild and convenient to operate .


Molecular Structure Analysis

The molecular formula of “2-(Aminooxy)-2-methylpropan-1-ol hydrochloride” is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The reaction between an aminooxy moiety and a carbonyl group of either an aldehyde or a ketone — known as an oximation reaction — is a versatile click chemistry coupling that generates a robust oxime ether linkage . This chemistry can serve as a prelude to new synthetic or analytical methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .

Scientific Research Applications

Biofuel Production

The compound plays a role in biofuel production, specifically in the synthesis of isobutanol, a biofuel candidate. Research demonstrated the conversion of glucose to isobutanol in Escherichia coli through a modified amino acid pathway. This study addresses the challenge of anaerobic isobutanol production, which is crucial for economic competitiveness, by engineering enzymes for an NADH-dependent pathway, enabling production at 100% theoretical yield under anaerobic conditions, overcoming a significant obstacle to biofuel commercialization (Bastian et al., 2011).

Pharmaceutical Research

In pharmaceutical research, the compound's derivatives, specifically hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, were studied for their antioxidant and membrane-stabilizing properties in vitro. These studies found that while the compounds did not possess significant antioxidant activity, they exhibited pronounced anti-hemolytic effects in models of erythrocyte oxidative stress, suggesting a potential for membrane stabilization in biological systems (М. Г. Малакян et al., 2010).

Analytical Chemistry

The viscosity of aqueous solutions of 2-(Aminooxy)-2-methylpropan-1-ol hydrochloride has been measured, providing essential data for applications in analytical chemistry, especially concerning the solvent properties of these solutions. The findings correlate viscosity data with concentration and temperature, offering empirical equations for these relationships (Chenlo et al., 2002).

Material Science

In material science, the compound has been studied for its interactions with palladium(II), revealing insights into chelate formation and coordination chemistry. This research provides a foundation for the development of novel materials with specific catalytic or structural properties based on the coordination capabilities of compounds like this compound (Warnke & Trojanowska, 1993).

Mechanism of Action

A compound that inhibits aminobutyrate aminotransferase activity in vivo, thereby raising the level of gamma-aminobutyric acid in tissues .

properties

IUPAC Name

2-aminooxy-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-4(2,3-6)7-5;/h6H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMDOYDAPWNQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

372105-52-7
Record name 2-(AMINOOXY)-2-METHYL-1-PROPANOL HYDROCHLORIDE
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